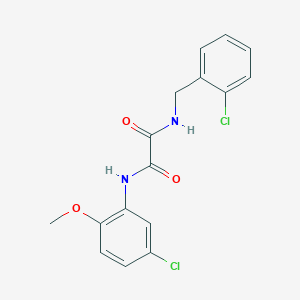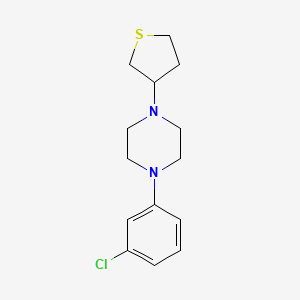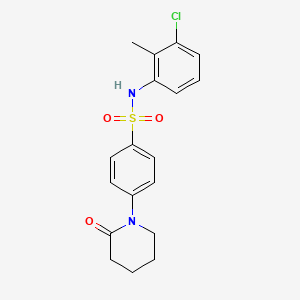![molecular formula C16H18N2O3S2 B5125329 ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate, commonly known as EPTA, is a chemical compound that belongs to the thiazole family. EPTA has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of EPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. EPTA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Additionally, EPTA has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
EPTA has been shown to have several biochemical and physiological effects. Studies have shown that EPTA can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, EPTA has been shown to inhibit the migration and invasion of cancer cells, which are essential steps in the metastasis of cancer. EPTA has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.
实验室实验的优点和局限性
One of the advantages of using EPTA in lab experiments is its high potency and specificity. EPTA has been shown to exhibit potent anti-cancer and anti-inflammatory activities at low concentrations. Additionally, EPTA has a high degree of specificity, meaning that it can selectively target cancer cells or inflammatory cells without affecting normal cells.
One of the limitations of using EPTA in lab experiments is its limited solubility in water. EPTA is highly soluble in organic solvents, such as DMSO, but its solubility in water is limited. This can make it challenging to use EPTA in certain experiments that require aqueous solutions.
未来方向
There are several future directions for the research on EPTA. One direction is to investigate the potential of EPTA as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, future studies could focus on optimizing the synthesis of EPTA to improve its yield and purity. Another direction is to investigate the mechanism of action of EPTA in more detail, which could lead to the development of more potent and selective analogs of EPTA.
Conclusion
In conclusion, EPTA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. EPTA exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities and has been shown to inhibit the growth of cancer cells and the production of pro-inflammatory cytokines. EPTA has a high degree of potency and specificity, making it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand the mechanism of action of EPTA and optimize its synthesis for improved yield and purity.
合成方法
The synthesis of EPTA involves the reaction of 3-phenylthiopropanoic acid with thiosemicarbazide in the presence of acetic anhydride and acetic acid. The resulting product is then treated with ethyl chloroacetate to obtain EPTA. This synthesis method has been reported in several studies and has been optimized for high yield and purity.
科学研究应用
EPTA has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that EPTA exhibits anti-inflammatory, anti-cancer, and anti-bacterial activities. EPTA has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, EPTA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
ethyl 2-[2-(3-phenylsulfanylpropanoylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-2-21-15(20)10-12-11-23-16(17-12)18-14(19)8-9-22-13-6-4-3-5-7-13/h3-7,11H,2,8-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLFZDZPTGYDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzamide](/img/structure/B5125246.png)
![2,4-dichloro-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5125248.png)
![N,N'-{5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-phenylene}di(2-thiophenecarboxamide)](/img/structure/B5125251.png)


![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]isonicotinic acid](/img/structure/B5125265.png)
![1-(3-chlorophenyl)-4-[1-(3,4-dimethoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B5125277.png)
![5-{5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5125286.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}acetamide](/img/structure/B5125301.png)

![ethyl 4-{[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]amino}benzoate](/img/structure/B5125313.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5125340.png)
